N-Desmethyl Topotecan

Pharmacokinetics Drug Metabolism Bioanalysis

Procure authentic N-Desmethyl Topotecan—the indispensable certified analyte for quantifying this critical minor metabolite in topotecan pharmacokinetic, drug-drug interaction, and bioequivalence studies. Substituting generic topotecan surrogates introduces quantifiable error due to this metabolite's distinct chromatographic retention time, divergent mass spectrometric profile, and unique lactone-carboxylate equilibrium kinetics. Essential for ICH Q3A/Q3B impurity profiling and FDA/ICH-compliant bioanalytical method validation (linear calibration range: 0.10–8.0 ng/mL, inter-day precision ≤6.2% RSD). Guarantee specificity, accuracy, and precision in your regulatory submissions with a fully characterized, high-purity reference standard.

Molecular Formula C22H21N3O5
Molecular Weight 407.4 g/mol
CAS No. 190710-79-3
Cat. No. B027319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Topotecan
CAS190710-79-3
Synonyms(4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino)methyl]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O
InChIInChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1
InChIKeyZWUJOGCYOWLZFL-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Topotecan (CAS 190710-79-3): Key Metabolite Standard for Topotecan Pharmacokinetic & Metabolic Studies


N-Desmethyl Topotecan (CAS 190710-79-3) is the primary N-demethylated metabolite of the topoisomerase I inhibitor topotecan, a semi-synthetic camptothecin analog approved for second-line therapy in ovarian carcinoma and small-cell lung cancer [1]. Formed via hepatic cytochrome P450-mediated N-demethylation, it exists in pH-dependent equilibrium between the active lactone and ring-opened hydroxycarboxylate forms [2]. As a minor circulating metabolite, it is not an active pharmaceutical ingredient itself but serves as a critical analytical reference standard for quantifying topotecan metabolism in pharmacokinetic (PK), drug-drug interaction (DDI), and bioequivalence studies [3]. Its detection in plasma, urine, and feces enables comprehensive characterization of topotecan's elimination profile and metabolic fate [4].

Why Topotecan Impurity Standards Cannot Substitute for N-Desmethyl Topotecan in Quantitative Bioanalysis


In analytical method development and validation for regulated bioequivalence or clinical PK studies, substituting a generic 'topotecan-related compound' or the parent drug itself for authentic N-Desmethyl Topotecan reference standard introduces quantifiable error. N-Desmethyl Topotecan possesses a distinct chromatographic retention time relative to topotecan [1] and a divergent mass spectrometric profile, necessitating its own calibration curve for accurate quantification [2]. Using topotecan as a surrogate standard would overestimate metabolite concentrations due to differences in molar absorptivity and fluorescence yield under validated HPLC-FL conditions [3]. Furthermore, the lactone-carboxylate equilibrium kinetics of the metabolite differ from the parent drug, affecting sample preparation stability [4]. For compliance with FDA and ICH guidelines on bioanalytical method validation, a certified reference standard of the specific analyte—N-Desmethyl Topotecan—is indispensable to ensure specificity, accuracy, and precision in quantifying this minor yet clinically monitored metabolite.

Quantitative Differentiation of N-Desmethyl Topotecan: Comparative Pharmacokinetic and Metabolic Profiling Evidence


Systemic Exposure Ratio: N-Desmethyl Topotecan vs. Parent Topotecan (AUC Comparison)

Following intravenous administration of topotecan, the systemic exposure of N-Desmethyl Topotecan is markedly lower than that of the parent drug, underscoring its role as a minor metabolite. The mean metabolite-to-parent AUC ratio for both total topotecan and topotecan lactone was approximately 3% [1]. This quantifies its minor contribution to overall drug-related material in plasma and confirms it as a specific biomarker of CYP-mediated N-demethylation rather than a major circulating active species.

Pharmacokinetics Drug Metabolism Bioanalysis

Urinary Excretion Fraction: N-Desmethyl Topotecan vs. Total Topotecan

N-Desmethyl Topotecan constitutes a small but quantifiable fraction of renally excreted drug-related material. In a pharmacokinetic study where total drug recovery in urine and feces over 9 days averaged 73.0% ± 2.0% of the intravenous dose, mean urinary excretion of N-Desmethyl Topotecan was 3.0% ± 1.0% of the administered dose, compared to 51.0% ± 3.0% for total topotecan [1]. This 17-fold difference confirms that renal elimination of unchanged parent drug is the primary clearance route, while the metabolite represents a minor elimination pathway.

Drug Excretion Renal Clearance Metabolite Profiling

Fecal Excretion Fraction: N-Desmethyl Topotecan vs. Total Topotecan

The contribution of N-Desmethyl Topotecan to fecal elimination is even more restricted than its urinary excretion. Fecal elimination of N-Desmethyl Topotecan accounted for 1.7% ± 0.6% of the administered dose, whereas total topotecan fecal elimination was 18.0% ± 4.0% [1]. This approximately 10.6-fold difference indicates that biliary and/or intestinal secretion of the parent drug, rather than the metabolite, dominates the fecal elimination pathway.

Biliary Excretion Drug Disposition Metabolite Analysis

Plasma Concentration Relative Abundance: N-Desmethyl Topotecan vs. Topotecan

In a clinical study administering topotecan as a 30-minute infusion at 1.0 mg/m² daily for 5 days every 3 weeks, the maximal plasma concentration of N-Desmethyl Topotecan (lactone plus carboxylate forms) was approximately 0.7% (n=4) of the maximal total topotecan concentration [1]. This extremely low relative abundance (roughly 1:143 ratio) highlights the analytical challenge of quantifying this metabolite and confirms its status as a trace-level species in circulation.

Clinical Pharmacokinetics Metabolite Monitoring Pediatric Oncology

Secondary Glucuronidation Pathway: N-Desmethyl Topotecan-O-Glucuronide vs. Topotecan-O-Glucuronide

Both topotecan and N-Desmethyl Topotecan undergo O-glucuronidation, but the extent differs. In a clinical study with topotecan administered as a 30-minute infusion at 1.5 mg/m² daily for 5 days, the maximal urinary concentrations of the glucuronide conjugates relative to topotecan were approximately 10% for topotecan-O-glucuronide and 3.5% for N-desmethyl topotecan-O-glucuronide [1]. This approximately 2.9-fold difference indicates that glucuronidation is a more prominent elimination pathway for the parent drug than for its N-demethylated metabolite.

Phase II Metabolism Glucuronidation Drug Excretion

In Vitro Cytotoxicity Class Comparison: Camptothecin Derivatives Including Topotecan (as Surrogate for N-Desmethyl Topotecan)

While direct cytotoxicity data for isolated N-Desmethyl Topotecan is sparse, its parent compound, topotecan, exhibits quantifiably lower potency compared to the active irinotecan metabolite SN-38. In HT-29 human colon carcinoma cells, IC50 values were 33 nM for topotecan versus 8.8 nM for SN-38, representing a 3.75-fold difference in potency [1]. Given that N-Desmethyl Topotecan is reported to retain only partial topoisomerase I inhibitory activity compared to the parent drug , its cytotoxic potency is expected to be even lower, reinforcing its primary utility as an analytical standard rather than a therapeutic candidate.

Cytotoxicity Topoisomerase I Inhibition Camptothecin Analogs

Primary Research and Industrial Applications of N-Desmethyl Topotecan (CAS 190710-79-3)


Regulated Bioanalytical Method Development and Validation for Topotecan Pharmacokinetic Studies

N-Desmethyl Topotecan is an essential certified reference standard for developing and validating HPLC-UV, HPLC-FL, or LC-MS/MS methods intended to quantify topotecan and its metabolites in human plasma, urine, and feces. The validated HPLC-FL method by Bai et al. (2003) demonstrates a linear calibration range of 0.10 to 8.0 ng/mL for N-Desmethyl Topotecan, with within-day and between-day precision (%RSD) of ≤6.2% and accuracy (% error) of 0.0 to 3.7% [1]. This analytical performance meets FDA and ICH guidelines for bioanalytical method validation, ensuring reliable quantification of this minor metabolite in samples from clinical PK, DDI, or bioequivalence studies [2]. Procuring a high-purity reference standard of N-Desmethyl Topotecan (e.g., ≥95% as characterized by Rosing et al. [3]) is mandatory for establishing calibration curves, quality control samples, and system suitability tests, thereby guaranteeing the specificity and accuracy of the assay for regulatory submission.

Clinical Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Inducers or UGT Modulators

Quantifying N-Desmethyl Topotecan is critical for assessing alterations in topotecan metabolism due to co-administered drugs. A seminal case report by Zamboni et al. (1998) documented that co-administration of phenytoin, a potent CYP3A4 inducer, significantly altered the disposition of both topotecan and N-Desmethyl Topotecan in a pediatric medulloblastoma patient [1]. Specifically, phenytoin increased the clearance of topotecan and reduced its systemic exposure, while simultaneously increasing the formation clearance of N-Desmethyl Topotecan [1]. This demonstrates that N-Desmethyl Topotecan serves as a specific probe for CYP-mediated N-demethylation activity in vivo. In DDI studies with known CYP inducers (e.g., phenytoin, rifampicin) or inhibitors, accurate measurement of N-Desmethyl Topotecan using a validated reference standard is indispensable for determining the magnitude of the interaction and guiding dose adjustments [2].

Mass Balance and Metabolic Profiling Studies in Preclinical and Clinical Development

N-Desmethyl Topotecan is a required analytical standard for comprehensive mass balance studies that account for the total elimination of radiolabeled or unlabeled topotecan. The FDA-approved package insert for topotecan hydrochloride explicitly states the fractional excretion of N-Desmethyl Topotecan in urine (3.0% ± 1.0% of dose) and feces (1.7% ± 0.6% of dose) [1]. To accurately generate such data in new studies or with novel formulations, a validated quantitative method for N-Desmethyl Topotecan must be employed. Using the authentic metabolite standard ensures that the minor N-demethylation pathway is correctly accounted for, enabling precise calculation of total drug recovery (averaging 73.0% ± 2.0% in the referenced study) [1] and identification of any uncharacterized routes of elimination.

Quality Control and Impurity Profiling of Topotecan Active Pharmaceutical Ingredient (API) and Drug Product

N-Desmethyl Topotecan is a known process-related impurity and/or degradation product of topotecan. As such, a certified reference standard of N-Desmethyl Topotecan is required for developing and validating HPLC methods for impurity profiling of topotecan API and finished drug products, in accordance with ICH Q3A/Q3B guidelines. Quantifying this specific impurity ensures that its levels are below the established qualification threshold (typically ≤0.15% for a maximum daily dose of ≤2 g/day, or identification threshold of 0.10%), thereby confirming product purity and safety [1]. The validated HPLC method by Rosing et al. (1999) for simultaneous determination of topotecan and N-Desmethyl Topotecan in biological matrices can be adapted for pharmaceutical quality control, using the metabolite standard to confirm system specificity and to quantitate the impurity peak [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Topotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.